dodecyl-methyl-bis(prop-2-enyl)azanium;chloride

Description

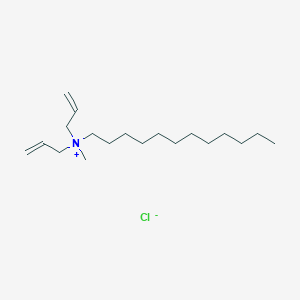

Dodecyl-methyl-bis(prop-2-enyl)azanium; chloride is a quaternary ammonium compound (QAC) with the molecular formula C₁₉H₃₇ClN. Structurally, it features a central nitrogen atom bonded to:

- A dodecyl chain (12-carbon alkyl group),

- A methyl group,

- Two allyl (prop-2-enyl) groups,

- A chloride counterion.

This compound combines hydrophobic (dodecyl) and reactive (allyl) functionalities, making it a candidate for applications in surfactants, antimicrobial agents, and polymer synthesis.

Properties

IUPAC Name |

dodecyl-methyl-bis(prop-2-enyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N.ClH/c1-5-8-9-10-11-12-13-14-15-16-19-20(4,17-6-2)18-7-3;/h6-7H,2-3,5,8-19H2,1,4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQSXVAFTLQSBQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(CC=C)CC=C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl-methyl-bis(prop-2-enyl)azanium;chloride typically involves the reaction of dodecylamine with methyl chloride and allyl chloride under controlled conditions. The reaction is carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the quaternary ammonium compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Dodecyl-methyl-bis(prop-2-enyl)azanium;chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The quaternary ammonium group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and halides are commonly employed.

Major Products Formed

Oxidation: Formation of oxides and hydroxides.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted quaternary ammonium compounds.

Scientific Research Applications

Dodecyl-methyl-bis(prop-2-enyl)azanium;chloride has a wide range of scientific research applications:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in cell culture studies for its antimicrobial properties.

Medicine: Investigated for its potential use in antimicrobial coatings for medical devices.

Mechanism of Action

The antimicrobial activity of dodecyl-methyl-bis(prop-2-enyl)azanium;chloride is primarily due to its ability to disrupt microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of microbial cell membranes, leading to cell lysis and death. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzyl-Dimethyl-Dodecylammonium Chloride (BAC12)

- Molecular Formula : C₂₁H₃₈ClN.

- Structure : Nitrogen is bonded to a benzyl group, two methyl groups, and a dodecyl chain, with a chloride counterion .

- Key Differences :

- Replaces allyl groups with a benzyl group and an additional methyl.

- The benzyl group enhances aromatic interactions, increasing stability in organic phases.

- Applications : Widely used as a disinfectant due to strong antimicrobial activity against bacteria and fungi. BAC12’s benzyl group improves penetration into microbial cell walls .

Dimethyl-Bis(prop-2-enyl)azanium; Chloride (DADMAC)

- Molecular Formula : C₈H₁₆ClN.

- Structure : Nitrogen is bonded to two methyl and two allyl groups .

- Key Differences :

- Lacks the dodecyl chain, reducing hydrophobicity.

- Smaller molecular weight (161.67 g/mol vs. 319.95 g/mol for the target compound).

- Applications: Primarily a monomer for synthesizing polyquaternium-22, a polymer used in hair conditioners and water treatment resins. The allyl groups facilitate cross-linking during polymerization .

Hexadecyl(trimethyl)azanium Chloride (HDTMA)

- Molecular Formula : C₁₉H₄₂ClN.

- Structure : Nitrogen is bonded to a hexadecyl chain and three methyl groups .

- Key Differences :

- Replaces allyl groups with a longer alkyl chain (16 carbons vs. 12 carbons).

- Higher hydrophobicity enhances surfactant properties but reduces water solubility.

- Applications : Used in DNA extraction protocols to lyse cell membranes and in soil remediation to adsorb organic pollutants .

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| Dodecyl-methyl-bis(prop-2-enyl)azanium; chloride | C₁₉H₃₇ClN | 319.95 | Dodecyl, methyl, two allyl groups | Surfactants, antimicrobial agents |

| Benzyl-dimethyl-dodecylammonium chloride (BAC12) | C₂₁H₃₈ClN | 340.00 | Benzyl, two methyl, dodecyl | Disinfectants, antiseptics |

| Dimethyl-bis(prop-2-enyl)azanium; chloride (DADMAC) | C₈H₁₆ClN | 161.67 | Two methyl, two allyl groups | Polymer synthesis (e.g., polyquaternium-22) |

| Hexadecyl(trimethyl)azanium chloride (HDTMA) | C₁₉H₄₂ClN | 320.00 | Hexadecyl, three methyl groups | DNA extraction, soil remediation |

Research Findings and Functional Insights

Antimicrobial Activity :

- BAC12 and HDTMA exhibit broad-spectrum antimicrobial activity due to their ability to disrupt lipid bilayers. The dodecyl and hexadecyl chains enhance membrane integration, while quaternary ammonium groups interfere with ion transport .

- Dodecyl-methyl-bis(prop-2-enyl)azanium; chloride is hypothesized to have similar efficacy, but its allyl groups may reduce persistence in aqueous environments compared to BAC12 .

- Polymerization Potential: DADMAC’s allyl groups enable rapid radical polymerization, forming cationic polymers for wastewater treatment. The target compound’s allyl groups suggest analogous utility, but its dodecyl chain may introduce steric hindrance during polymerization .

Environmental Impact :

- Long-chain QACs like HDTMA persist in ecosystems and exhibit toxicity to aquatic life. The target compound’s shorter dodecyl chain may mitigate bioaccumulation risks compared to HDTMA .

Biological Activity

Dodecyl-methyl-bis(prop-2-enyl)azanium;chloride, commonly referred to as a quaternary ammonium compound, has garnered attention for its significant biological activity, particularly in antimicrobial applications. This article delves into its mechanisms of action, comparative efficacy, and relevant research findings.

This compound is synthesized through the reaction of dodecylamine with methyl chloride and allyl chloride, resulting in a compound characterized by a long hydrophobic alkyl chain and multiple functional groups conducive to biological interactions. Its chemical structure contributes to its properties as an antimicrobial agent, making it useful in various industrial and consumer products, including cosmetics and water treatment solutions.

The primary mechanism through which this compound exerts its antimicrobial effects is by disrupting microbial cell membranes. The positively charged quaternary ammonium group interacts with negatively charged components of microbial membranes, leading to cell lysis and eventual death. This mode of action is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.

Comparative Analysis

To illustrate the effectiveness of this compound compared to similar compounds, the following table summarizes key antimicrobial properties:

| Compound | MIC (µg/mL) | Spectrum of Activity |

|---|---|---|

| This compound | 32 | Gram-positive & Gram-negative |

| Dimethyl-bis(prop-2-enyl)azanium;chloride | 64 | Gram-positive |

| Polyquaternium-22 | 128 | Limited spectrum |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound demonstrates superior activity against both Gram-positive and Gram-negative bacteria compared to its counterparts.

Case Studies

- Antimicrobial Coatings : Research has explored the application of this compound in antimicrobial coatings for medical devices. A study demonstrated that surfaces treated with this compound showed a significant reduction in bacterial colonization, highlighting its potential for enhancing device safety.

- Water Treatment Applications : In water treatment processes, the compound has been effective in controlling microbial growth. A study reported that water systems treated with this compound exhibited lower levels of bacterial contamination compared to untreated systems.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Cell Culture Studies : Experiments involving cell cultures have confirmed the compound's ability to inhibit microbial growth effectively while maintaining low cytotoxicity to human cells.

- Mechanistic Insights : Advanced studies have shown that the compound's hydrophobic interactions are critical for its antimicrobial efficacy, allowing it to penetrate microbial membranes more efficiently than shorter-chain quaternary ammonium compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing dodecyl-methyl-bis(prop-2-enyl)azanium chloride, and what analytical techniques validate its purity?

- Methodological Answer :

- Synthesis : Use quaternization reactions involving tertiary amines (e.g., dodecyl-dimethylamine) with allyl chloride derivatives under controlled pH (7–9) and inert atmospheres. Ethyl chloroformate (CAS 541-41-3, 99% purity) or carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, CAS 1892-57-5) can facilitate intermediate steps .

- Validation : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR for allyl proton shifts and quaternary ammonium peaks). Mass spectrometry (MS) and ion chromatography (IC) confirm molecular weight and chloride counterion integrity. Purity thresholds (>95%) are established via HPLC with UV detection at 210 nm .

Q. How should researchers handle and store dodecyl-methyl-bis(prop-2-enyl)azanium chloride to ensure stability and safety?

- Methodological Answer :

- Safety Protocols : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store in airtight containers under nitrogen at 4°C to prevent hydrolysis or oxidation. Avoid contact with strong acids/bases to prevent decomposition into volatile amines .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic IC analysis to monitor chloride ion concentration and detect degradation products .

Advanced Research Questions

Q. How can theoretical frameworks guide the design of experiments involving this compound’s interactions with lipid bilayers or surfactants?

- Methodological Answer :

- Theoretical Basis : Apply the DLVO theory (Derjaguin-Landau-Verwey-Overbeek) to model electrostatic interactions between the cationic quaternary ammonium group and anionic lipid membranes. Molecular dynamics (MD) simulations using software like GROMACS can predict insertion energetics .

- Experimental Validation : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms of lipid monolayers post-interaction. Fluorescence anisotropy assays (e.g., DPH probes) quantify membrane fluidity changes .

Q. What methodologies resolve contradictions in reported data on this compound’s critical micelle concentration (CMC)?

- Methodological Answer :

- Data Harmonization : Cross-validate CMC values using conductivity, surface tension, and pyrene fluorescence (I₁/I₃ ratio) under standardized conditions (25°C, 0.1 M NaCl). Discrepancies may arise from impurities; purify via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) before analysis .

- Statistical Analysis : Apply ANOVA to compare datasets, ensuring sample sizes ≥3 and error bars represent standard deviations. Use Grubbs’ test to identify outliers .

Q. How can interdisciplinary approaches (e.g., chemical engineering and biophysics) optimize its use in membrane separation technologies?

- Methodological Answer :

- Process Design : Integrate nanofiltration membranes functionalized with the compound to enhance cationic charge density. Use SEM-EDX to map surface elemental composition and confirm uniform coating .

- Performance Metrics : Test rejection rates of divalent anions (SO₄²⁻) in cross-flow filtration systems. Compare with commercial membranes (e.g., NF270) using the solution-diffusion model .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.